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Compound Name:
butylaniline)

Cat. No.: B1295294

Introduction

Terephthalylidene-bis(p-butylaniline), a Schiff base derived from the condensation of
terephthalaldehyde and p-butylaniline, is a molecule of significant interest in materials science,
particularly in the field of liquid crystals. Its rigid core structure, conferred by the central
phenylenediamine ring and the imine linkages, combined with the flexible butyl chains, gives
rise to its mesomorphic properties. A thorough spectroscopic analysis is crucial for confirming
its molecular structure, understanding its electronic properties, and elucidating its behavior in
different phases. This technical guide provides an in-depth overview of the key spectroscopic
techniques used to characterize Terephthalylidene-bis(p-butylaniline), including detailed
experimental protocols and a summary of expected spectral data.

Molecular Structure and Properties

e IUPAC Name: N,N'-(1,4-Phenylenedimethylidyne)bis(4-butylaniline)
e Molecular Formula: C2sH32N2

e Molecular Weight: 396.57 g/mol [1]

Spectroscopic Data Summary

The following tables summarize the available and expected quantitative data from the
spectroscopic analysis of Terephthalylidene-bis(p-butylaniline).
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Table 1: Mass Spectrometry Data

Parameter Value Source

Molecular lon (M*) Peak (m/z) 396 PubChem][2]
Second Highest Peak (m/z) 155 PubChem|[2]
Third Highest Peak (m/z) 353 PubChem|[2]

Table 2: Infrared (FT-IR) Spectroscopy Data (Expected)

Note: Data is based on the analysis of the structurally similar compound N,N'-
terephthalylidene-bis-(4-aminophenol) and general knowledge of Schiff base spectra.

Wavenumber (cm—?) Vibration Mode Intensity

~3030 Aromatic C-H stretch Medium

Aliphatic C-H stretch (from
2955-2860 Strong
butyl groups)

~1620 C=N (imine) stretch Strong

~1600, ~1480 Aromatic C=C stretch Medium

Table 3: UV-Visible (UV-Vis) Spectroscopy Data (Expected)

Note: Data is based on the analysis of the structurally similar compound N,N'-
terephthalylidene-bis-(4-aminophenol).

Wavelength (Amax) Solvent Electronic Transition

n-tt* (of the C=N

chromophore)[3]

~365 nm Ethanol

Table 4: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Proton, *H NMR)
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Chemical Shift . . .
Multiplicity Integration Assignment
(ppm)
_ Imine protons (-
~8.4 Singlet 2H
CH=N-)
_ Protons of the central
7.8-7.9 Singlet 4H )
benzene ring
Protons of the p-
7.1-7.3 Multiplet 8H substituted aniline
rings
] -CHz- group adjacent
2.6 Triplet 4H . .
to the aniline ring
) Second -CHz- group
15-1.7 Multiplet 4H .
of the butyl chain
) Third -CH2- group of
1.3-15 Multiplet 4H .
the butyl chain
_ Terminal -CHs group
~0.9 Triplet 6H

of the butyl chain

Table 5: Nuclear Magnetic Resonance (NMR) Spectroscopy Data (Expected Carbon, 13C NMR)

Chemical Shift (ppm) Assighment

~160 Imine carbon (-CH=N-)

~150, ~137, ~129, ~122 Aromatic carbons

~35, ~33, ~22, ~14 Aliphatic carbons of the butyl chain

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Mass Spectrometry

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1295294?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Objective: To determine the molecular weight and fragmentation pattern of the compound.
Methodology:

o Sample Preparation: A dilute solution of Terephthalylidene-bis(p-butylaniline) is prepared in a
suitable volatile solvent such as methanol or acetonitrile.

e Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g.,
Electrospray lonization - ESI or Atmospheric Pressure Chemical lonization - APCI) is used.

o Data Acquisition:

[¢]

The sample solution is introduced into the ion source.
o The instrument is operated in positive ion mode to detect the protonated molecule [M+H]*.
o A full scan mass spectrum is acquired over a mass range of m/z 100-500.

o For fragmentation analysis (MS/MS), the molecular ion peak (m/z 396) is selected as the
precursor ion and subjected to collision-induced dissociation (CID) with an inert gas (e.g.,
argon or nitrogen).

o The resulting fragment ions are detected to generate the MS/MS spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Methodology:
o Sample Preparation (KBr Pellet Method):

o Approximately 1-2 mg of dry Terephthalylidene-bis(p-butylaniline) is ground with about
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

o The mixture is then compressed in a pellet press under high pressure to form a thin,
transparent pellet.
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e Instrumentation: An FT-IR spectrometer is used.
o Data Acquisition:

o A background spectrum of the empty sample compartment (or a pure KBr pellet) is
recorded.

o The KBr pellet containing the sample is placed in the sample holder.
o The sample spectrum is recorded, typically in the range of 4000-400 cm~1.

o The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

UV-Visible (UV-Vis) Spectroscopy
Objective: To study the electronic transitions within the molecule.
Methodology:

o Sample Preparation: A dilute solution of Terephthalylidene-bis(p-butylaniline) is prepared in a
UV-transparent solvent (e.g., ethanol, cyclohexane, or dichloromethane) of a known
concentration.

e Instrumentation: A dual-beam UV-Vis spectrophotometer is used.
» Data Acquisition:

o A pair of matched quartz cuvettes (1 cm path length) are used. One is filled with the pure
solvent (reference) and the other with the sample solution.

o The instrument is zeroed with the solvent-filled cuvette.

o The absorption spectrum is recorded over a wavelength range of approximately 200-600
nm.

o The wavelength of maximum absorption (Amax) is determined from the spectrum.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the detailed molecular structure and confirm the connectivity of atoms.
Methodology:
e Sample Preparation:

o Approximately 5-10 mg of Terephthalylidene-bis(p-butylaniline) is dissolved in a deuterated
solvent (e.g., CDCIs or DMSO-ds) in an NMR tube.

o A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.
» Data Acquisition (*H NMR):

o The sample is placed in the NMR probe, and the magnetic field is shimmed to achieve
homogenetity.

o A standard one-pulse *H NMR experiment is performed.

o The free induction decay (FID) is acquired and Fourier transformed to obtain the
spectrum.

o The spectrum is phased, baseline-corrected, and referenced to TMS (0 ppm).
o The chemical shifts, multiplicities, and integrations of the signals are analyzed.
» Data Acquisition (**C NMR):

o A proton-decoupled 3C NMR experiment is performed to obtain a spectrum with singlets
for each unique carbon atom.

o Alarger number of scans is typically required due to the lower natural abundance of :3C.

o The chemical shifts of the carbon signals are analyzed to identify the different carbon
environments.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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